ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available starting materialsReaction conditions may vary, but common reagents include ethanol, heat, and various catalysts to facilitate the reactions .
Chemical Reactions Analysis
Ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides. Common reagents and conditions used in these reactions include ethanol, heat, and various catalysts
Scientific Research Applications
Ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: The compound is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives. Similar compounds include:
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C20H22N4O2 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H22N4O2/c1-5-26-20(25)16-13-21-19-18(15-9-7-6-8-10-15)14(2)22-24(19)17(16)11-12-23(3)4/h6-13H,5H2,1-4H3/b12-11+ |
InChI Key |
IULPWLOEILXWPZ-VAWYXSNFSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N2C(=C(C(=N2)C)C3=CC=CC=C3)N=C1)/C=C/N(C)C |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C(=N2)C)C3=CC=CC=C3)N=C1)C=CN(C)C |
Origin of Product |
United States |
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